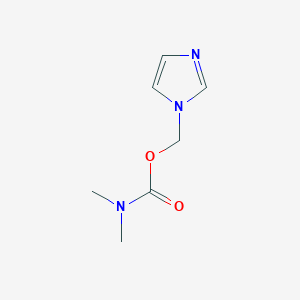

1H-imidazol-1-ylmethyl dimethylcarbamate

Description

1H-Imidazol-1-ylmethyl dimethylcarbamate is a carbamate derivative featuring an imidazole core substituted with a dimethylcarbamoyloxymethyl group. This compound, also known by its synonym Dimetilan, is structurally characterized by the presence of a 1H-imidazole ring linked to a dimethylcarbamate moiety via a methylene bridge .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18g/mol |

IUPAC Name |

imidazol-1-ylmethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C7H11N3O2/c1-9(2)7(11)12-6-10-4-3-8-5-10/h3-5H,6H2,1-2H3 |

InChI Key |

NWQCSLYBHXHLMI-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCN1C=CN=C1 |

Canonical SMILES |

CN(C)C(=O)OCN1C=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Propargyl 1H-Imidazole-1-carboxylate

- Structure : Features a propargyl ester instead of a dimethylcarbamate group.

- Key Differences : The propargyl ester introduces alkyne functionality, which may enhance reactivity in click chemistry or polymerization applications. In contrast, the dimethylcarbamate group in the target compound likely improves hydrolytic stability due to the carbamate’s resistance to esterases .

Ethyl 1H-Imidazole-1-Acetate

- Structure : Contains an ethyl acetate substituent rather than a carbamate.

- Applications : Widely used in pharmaceuticals and agrochemicals due to its imidazole-mediated bioactivity. The acetate group may confer lower persistence in environmental matrices compared to carbamates, which are often more stable .

Imidazole Derivatives with Varied Substituents

4-Substituted 1H-Imidazole Carbamates ()

Compounds 5{22}–5{25} in feature dibenzylamino, N-methylbenzylamino, and piperazinyl groups at the 4-position of the imidazole ring, paired with a benzyloxyglycyl carbonyl group at the 5-position.

- Key Contrasts : These derivatives prioritize bulky aromatic or heterocyclic substituents, which may enhance binding affinity in enzyme inhibition (e.g., protease or kinase targets). The target compound’s simpler dimethylcarbamate substituent likely reduces steric hindrance, favoring applications requiring rapid metabolic clearance.

Ethyl/Methyl Imidazole Carboxylates ()

Examples include Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) and Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) .

- Physical Properties : Melting points range from 106–157°C, with NMR data confirming substituent-induced electronic effects (e.g., electron-withdrawing groups like Cl or F alter ring proton chemical shifts).

- Comparison : The target compound’s lack of aromatic substituents may result in lower melting points and altered solubility profiles.

| Compound | Substituents (Positions) | Melting Point (°C) | Key Applications |

|---|---|---|---|

| Target Compound | Dimethylcarbamate (1-ylmethyl) | Not reported | Potential agrochemicals |

| 3f (Ethyl carboxylate) | 4-Fluorophenyl, 2-Phenyl | 119–120 | Medicinal chemistry lead |

| 3j (Methyl carboxylate) | 4-Chlorophenyl, 2-Phenyl | 157–158 | Enzyme inhibition studies |

| 5{22} (Dibenzylamino) | Dibenzylamino (4), Benzyloxyglycyl (5) | Not reported | Protease inhibitor scaffolds |

3-(1H-Imidazol-1-ylmethyl) Piperidinyl Inhibitors ()

These compounds, such as SCH 66336 derivatives, exhibit picomolar potency against farnesyl transferase (FT), a cancer therapeutic target.

- Mechanistic Insight : The imidazole ring coordinates with catalytic zinc ions in FT, while the piperidinyl-benzocycloheptapyridine moiety enhances hydrophobic binding.

Environmental and Toxicological Profiles

Carbamates generally exhibit higher neurotoxicity than carboxylates, implying that this compound may require stringent handling protocols compared to ethyl/methyl carboxylate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.